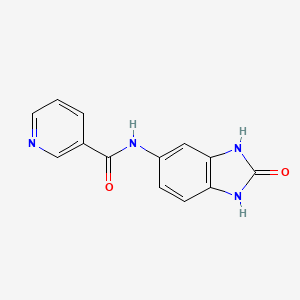
N-(3-ethoxypropyl)-8-methoxy-4-methyl-2-quinolinamine
説明
N-(3-ethoxypropyl)-8-methoxy-4-methyl-2-quinolinamine, also known as EPMQ, is a synthetic compound that has been studied for its potential therapeutic applications. This molecule belongs to the class of quinoline derivatives, which have been shown to possess a wide range of biological activities.
作用機序
The exact mechanism of action of N-(3-ethoxypropyl)-8-methoxy-4-methyl-2-quinolinamine is not fully understood. However, it has been suggested that this compound may exert its biological activities through the modulation of various signaling pathways. For example, in cancer research, this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. In inflammation research, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. In neurodegenerative disease research, this compound has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the PI3K/Akt/mTOR signaling pathway. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines, inhibit the NF-κB signaling pathway, and activate the Nrf2/ARE signaling pathway. In neurodegenerative disease research, this compound has been shown to protect neurons from oxidative stress, reduce the accumulation of amyloid beta peptides, and activate the Nrf2/ARE signaling pathway.
実験室実験の利点と制限
One of the advantages of using N-(3-ethoxypropyl)-8-methoxy-4-methyl-2-quinolinamine in lab experiments is its synthetic nature, which allows for a consistent and reproducible supply of the compound. Another advantage is its relatively low toxicity, which makes it suitable for in vitro and in vivo studies. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may require the use of organic solvents. Another limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which may hinder its translation to clinical applications.
将来の方向性
There are several future directions for the study of N-(3-ethoxypropyl)-8-methoxy-4-methyl-2-quinolinamine. One direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the elucidation of its pharmacokinetics and pharmacodynamics to better understand its biological activities and potential clinical applications. Additionally, further studies are needed to explore its potential therapeutic applications in other fields such as cardiovascular diseases and metabolic disorders. Finally, the development of this compound derivatives with improved properties may lead to the discovery of novel therapeutic agents.
科学的研究の応用
N-(3-ethoxypropyl)-8-methoxy-4-methyl-2-quinolinamine has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurodegenerative disease research, this compound has been shown to protect neurons from oxidative stress and reduce the accumulation of amyloid beta peptides.
特性
IUPAC Name |
N-(3-ethoxypropyl)-8-methoxy-4-methylquinolin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-4-20-10-6-9-17-15-11-12(2)13-7-5-8-14(19-3)16(13)18-15/h5,7-8,11H,4,6,9-10H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQVFXPJTMZLHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=NC2=C(C=CC=C2OC)C(=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4-{2-[(isobutylamino)(oxo)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B3867996.png)
![2-(dimethylamino)ethyl 3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate hydrochloride](/img/structure/B3868012.png)
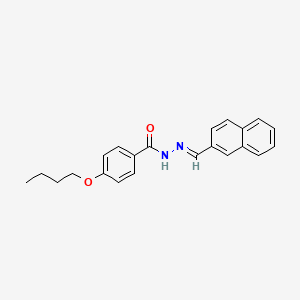
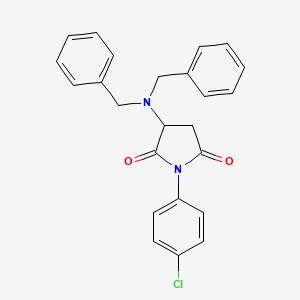

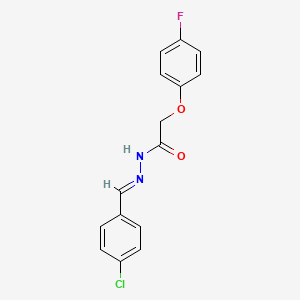
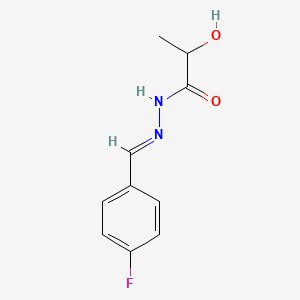

![8-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B3868067.png)
![4-methyl-N'-[(1-methyl-1H-benzimidazol-2-yl)methylene]benzohydrazide](/img/structure/B3868082.png)
![2,2'-[(5,8-dimethoxy-4-methyl-2-quinolinyl)imino]diethanol](/img/structure/B3868090.png)
![5,8-dimethoxy-4-methyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine](/img/structure/B3868092.png)
![2-chloro-N'-[1-(5-chloro-2-thienyl)ethylidene]-4-nitrobenzohydrazide](/img/structure/B3868103.png)
